molecular formula C14H17N3O2S2 B13516294 Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate

Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate

Cat. No.: B13516294
M. Wt: 323.4 g/mol
InChI Key: MERJPWRJACTZBQ-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate: CH3C(O)OCH2NHC(S)NHC6H3(CH3)2\text{CH}_3\text{C(O)OCH}_2\text{NHC(S)NHC}_6\text{H}_3\text{(CH}_3\text{)}_2CH3​C(O)OCH2​NHC(S)NHC6​H3​(CH3​)2​

    .
  • It belongs to the class of amino acid derivatives and contains both thiadiazole and ester functional groups.
  • The compound is used in various scientific and industrial applications due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., enzyme inhibition, antimicrobial properties).

      Medicine: Research into its pharmacological effects and potential drug development.

      Industry: Employed in the synthesis of specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • For example, if used as a drug candidate, it may interact with specific receptors or enzymes, affecting cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember, this compound’s applications and properties are still an active area of research, and its full potential is yet to be explored

    Properties

    Molecular Formula

    C14H17N3O2S2

    Molecular Weight

    323.4 g/mol

    IUPAC Name

    methyl 2-[[5-(3,5-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate

    InChI

    InChI=1S/C14H17N3O2S2/c1-8-5-9(2)7-11(6-8)15-13-16-17-14(21-13)20-10(3)12(18)19-4/h5-7,10H,1-4H3,(H,15,16)

    InChI Key

    MERJPWRJACTZBQ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC(=C1)NC2=NN=C(S2)SC(C)C(=O)OC)C

    Origin of Product

    United States

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